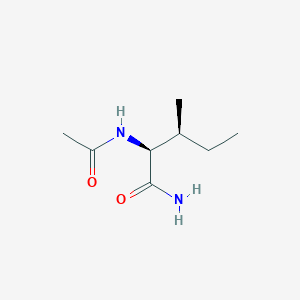

(2S,3S)-2-acetamido-3-methylpentanamide

Beschreibung

Eigenschaften

IUPAC Name |

(2S,3S)-2-acetamido-3-methylpentanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c1-4-5(2)7(8(9)12)10-6(3)11/h5,7H,4H2,1-3H3,(H2,9,12)(H,10,11)/t5-,7-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFBXRBMLCXMBBM-FSPLSTOPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)N)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10426217 |

Source

|

| Record name | N~2~-Acetyl-L-isoleucinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56711-06-9 |

Source

|

| Record name | N~2~-Acetyl-L-isoleucinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (2S,3S)-2-acetamido-3-methylpentanamide: Properties, Synthesis, and Potential Applications

This technical guide provides a comprehensive overview of the chemical and physical properties, a proposed synthetic pathway, and potential research applications for the chiral molecule, (2S,3S)-2-acetamido-3-methylpentanamide. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in novel amino acid derivatives.

Introduction and Core Concepts

This compound is the amide derivative of N-acetyl-L-isoleucine. The N-acetylation of amino acids is a critical modification in biological systems and pharmaceutical development. This modification can significantly alter the physicochemical properties of the parent amino acid, such as its solubility, lipophilicity, and metabolic stability.[1] These changes can, in turn, influence the molecule's pharmacokinetic and pharmacodynamic profile. While extensive data is available for the parent carboxylic acid, N-acetyl-L-isoleucine, this guide will focus on the distinct properties and potential of its amide counterpart.

The presence of the amide functional group in place of the carboxylic acid is expected to reduce the molecule's acidity and introduce an additional hydrogen bond donor, potentially altering its interaction with biological targets and its membrane permeability.

Chemical Structure and Stereochemistry

The fundamental identity of this compound is defined by its unique three-dimensional arrangement of atoms.

-

IUPAC Name: this compound

-

Stereochemistry: The molecule possesses two chiral centers at the C2 and C3 positions. The "(2S,3S)" designation specifies the absolute configuration at these centers, which is inherited from the natural amino acid L-isoleucine. Maintaining stereochemical purity during synthesis is paramount, as different stereoisomers can exhibit vastly different biological activities.

Sources

(2S,3S)-2-acetamido-3-methylpentanamide physical characteristics

An In-Depth Technical Guide to the Physical Characteristics of (2S,3S)-2-acetamido-3-methylpentanamide

Introduction

This compound is the N-acetylated amide derivative of the natural amino acid L-isoleucine. As with any novel chemical entity destined for pharmaceutical development, a thorough and early characterization of its fundamental physical and chemical properties is not merely a formality but a cornerstone of a successful research program. These properties govern critical downstream decisions, influencing everything from stability and storage conditions to formulation strategies and ultimately, bioavailability.[1] An impurity in a sample can lower and broaden its melting point range, making this a crucial initial indicator of purity.[2][3]

This guide provides a comprehensive framework for the systematic evaluation of this compound. It is designed for researchers, chemists, and drug development professionals, offering not just protocols, but the scientific rationale behind the experimental choices. The methodologies described herein constitute a self-validating system, beginning with the unequivocal confirmation of structure and purity before proceeding to the determination of core physical characteristics.

Part 1: Prerequisite Analysis: Identity and Purity Confirmation

Before any physical property can be reliably measured, the identity and purity of the material must be rigorously established. Measurements performed on an impure or incorrectly identified sample are invalid. The following sequence of analyses ensures a foundation of analytical certainty.

Structural Elucidation and Verification

The first step is to confirm that the synthesized molecule has the correct atomic connectivity and molecular weight.

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy Nuclear Magnetic Resonance is a powerful technique for elucidating the structure of organic compounds.[4][5]

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.

-

¹H NMR Acquisition: Acquire a proton NMR spectrum. The expected spectrum for this compound should reveal distinct signals corresponding to the different proton environments (e.g., acetyl methyl group, amide protons, alkyl chain protons). The coupling patterns (splitting) will be critical for confirming the connectivity of the carbon backbone.

-

¹³C NMR Acquisition: Acquire a carbon-13 NMR spectrum, which will show a signal for each unique carbon atom in the molecule, including the two carbonyl carbons (amide and acetamido).[6]

-

Data Analysis: Compare the observed chemical shifts and coupling constants with expected values based on the proposed structure and established chemical shift libraries.

Experimental Protocol: Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Analysis: Infuse the sample into a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap).

-

Data Interpretation: The primary goal is to identify the molecular ion peak [M+H]⁺ or [M+Na]⁺ and confirm that its measured mass-to-charge ratio (m/z) matches the calculated exact mass of C₈H₁₆N₂O₂ (172.1263 g/mol ).

Purity Assessment

Purity is paramount. High-Performance Liquid Chromatography (HPLC) is the industry standard for quantifying the purity of small-molecule drug substances.[7][8]

Experimental Protocol: HPLC Purity Analysis

-

Method Development: Develop a reverse-phase HPLC method. A C18 column is a common starting point for molecules of this polarity. The mobile phase will typically be a gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape.

-

Sample Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

-

Injection and Analysis: Inject the sample and monitor the elution profile using a UV detector, typically at a wavelength where the amide chromophore absorbs (e.g., ~210 nm).

-

Quantification: The purity is determined by the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram. For regulatory purposes, a purity level of >98% is often required.

Below is a logical workflow for the initial characterization of a new chemical entity.

Caption: Initial workflow for compound validation.

Part 2: Core Physical Property Determination

With a confirmed structure and high purity, the core physical properties can be accurately determined.

Thermal Properties

Thermal analysis provides critical information on melting point, polymorphism, and thermal stability.[9][10] Differential Scanning Calorimetry (DSC) measures heat flow into or out of a sample as a function of temperature, while Thermogravimetric Analysis (TGA) measures changes in mass.[11][12]

Experimental Protocol: Differential Scanning Calorimetry (DSC)

-

Sample Preparation: Accurately weigh 2-5 mg of the powdered sample into an aluminum DSC pan. Crimp the pan with a lid.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

-

Data Analysis: The melting point is determined from the resulting thermogram as the onset or peak of the endothermic event. The sharpness of the peak is an indicator of purity. The enthalpy of fusion (ΔHfus) can also be calculated. Simple amides are typically solids at room temperature with high melting and boiling points due to strong hydrogen bonding.[13][14] For example, acetamide has a melting point of approximately 82 °C.[14]

Experimental Protocol: Thermogravimetric Analysis (TGA)

-

Sample Preparation: Accurately weigh 5-10 mg of the sample into a TGA pan.

-

Instrument Setup: Place the pan onto the TGA balance.

-

Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) to a high temperature (e.g., 300 °C) under a nitrogen atmosphere.

-

Data Analysis: The TGA curve plots mass versus temperature. A significant mass loss indicates decomposition. This analysis identifies the temperature at which the compound begins to degrade and can also quantify the amount of residual solvent or water.[9][10][11]

Table 1: Summary of Thermal Analysis Data (Illustrative)

| Parameter | Value | Method | Significance |

|---|---|---|---|

| Melting Onset | e.g., 155.2 °C | DSC | Start of melting process |

| Melting Peak | e.g., 158.5 °C | DSC | Temperature of maximum melting rate |

| Enthalpy of Fusion | e.g., 150 J/g | DSC | Energy required to melt the solid |

| Decomposition Temp (T₅) | e.g., 210 °C | TGA | Temperature at 5% weight loss |

Solubility

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability.[15][16][17] It is essential to measure solubility in various physiologically relevant media.

Experimental Protocol: Equilibrium "Shake-Flask" Solubility This method determines the thermodynamic solubility, which is the true equilibrium concentration of a compound in a saturated solution.[16]

-

Setup: Add an excess amount of the solid compound to several vials, each containing a different solvent (e.g., deionized water, pH 7.4 phosphate-buffered saline (PBS), 0.1 M HCl).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The continued presence of undissolved solid must be confirmed visually.[16]

-

Sampling and Separation: After equilibration, allow the vials to stand. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are included. Filter the aliquot through a 0.22 µm filter to remove any remaining microparticulates.

-

Quantification: Dilute the filtered solution and accurately determine the concentration of the dissolved compound using a validated analytical method, typically the HPLC method developed for purity analysis.

-

Calculation: The solubility is reported in units such as µg/mL or mM.

Sources

- 1. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 2. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 3. athabascau.ca [athabascau.ca]

- 4. jchps.com [jchps.com]

- 5. azolifesciences.com [azolifesciences.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pharmasalmanac.com [pharmasalmanac.com]

- 8. pharmoutsourcing.com [pharmoutsourcing.com]

- 9. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 10. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control - TA Instruments [tainstruments.com]

- 11. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 12. particletechlabs.com [particletechlabs.com]

- 13. 15.15 Physical Properties of Amides | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]

- 14. youtube.com [youtube.com]

- 15. Solubility Test | AxisPharm [axispharm.com]

- 16. lup.lub.lu.se [lup.lub.lu.se]

- 17. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

A Comprehensive Technical Guide to the Stereoselective Synthesis of (2S,3S)-2-acetamido-3-methylpentanamide

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the synthetic pathway for (2S,3S)-2-acetamido-3-methylpentanamide, a chiral amide derivative of the essential amino acid L-isoleucine. The document delineates the strategic considerations for stereoselective synthesis, focusing on the activation of the carboxylic acid moiety of N-acetyl-L-isoleucine and its subsequent amidation. Detailed experimental protocols, mechanistic insights, and data interpretation are presented to equip researchers and drug development professionals with the necessary knowledge to successfully synthesize and characterize this compound. The guide emphasizes robust and reproducible methodologies, underpinned by established principles of organic chemistry and peptide synthesis.

Introduction: The Significance of Chiral Amides

This compound belongs to the class of N-acetylated amino acid amides. These molecules are of significant interest in medicinal chemistry and drug development. The presence of the acetamido group can enhance the metabolic stability of the parent amino acid, while the amide functional group can participate in crucial hydrogen bonding interactions with biological targets. The specific stereochemistry, (2S,3S), inherited from the natural L-isoleucine precursor, is paramount for its biological activity, as stereoisomers often exhibit vastly different pharmacological profiles.

This guide will focus on a reliable and widely applicable synthetic strategy commencing from the commercially available N-acetyl-L-isoleucine. The core of this synthesis lies in the efficient and stereoretentive formation of the amide bond.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic disconnection of the target molecule, this compound, points to N-acetyl-L-isoleucine as the immediate precursor. The key transformation is the formation of the primary amide from the carboxylic acid.

Caption: Retrosynthetic analysis of the target molecule.

Several critical factors must be considered to ensure a successful synthesis with high yield and stereochemical fidelity:

-

Stereochemical Integrity: The synthesis must proceed without racemization at the two chiral centers (C2 and C3) of the isoleucine backbone. The choice of coupling reagents and reaction conditions is crucial to prevent epimerization.

-

Carboxylic Acid Activation: The carboxylic acid of N-acetyl-L-isoleucine is not sufficiently electrophilic to react directly with an ammonia source. Therefore, it must be activated to facilitate nucleophilic attack.

-

Choice of Amine Source: While aqueous or gaseous ammonia can be used, in a laboratory setting, a more convenient source like ammonium chloride in the presence of a base is often employed.

Synthetic Pathway: Amide Bond Formation

The most robust and widely employed method for forming amide bonds from carboxylic acids in a laboratory setting involves the use of coupling agents. This approach is the cornerstone of peptide synthesis and is directly applicable here.

Carbodiimide-Mediated Coupling

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are highly effective reagents for activating carboxylic acids. The reaction proceeds through an O-acylisourea intermediate, which is highly reactive towards nucleophiles. To suppress potential side reactions and minimize racemization, an additive such as 1-hydroxybenzotriazole (HOBt) is commonly included. HOBt reacts with the O-acylisourea to form an active ester, which is less prone to racemization and readily undergoes aminolysis.[1]

Caption: Carbodiimide-mediated amide synthesis workflow.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the amidation of N-protected amino acids.[1]

Materials and Reagents

| Reagent/Material | Grade | Supplier Example |

| N-acetyl-L-isoleucine | ≥98% | Sigma-Aldrich |

| N,N'-Dicyclohexylcarbodiimide (DCC) | ≥99% | Acros Organics |

| 1-Hydroxybenzotriazole (HOBt) hydrate | ≥97% | TCI America |

| Ammonium Chloride (NH₄Cl) | ACS Reagent, ≥99.5% | Fisher Scientific |

| N,N-Diisopropylethylamine (DIPEA) | ≥99.5% | Alfa Aesar |

| Dichloromethane (DCM), anhydrous | ≥99.8% | EMD Millipore |

| N,N-Dimethylformamide (DMF), anhydrous | ≥99.8% | J.T. Baker |

| Ethyl acetate (EtOAc) | HPLC Grade | VWR |

| Hexanes | ACS Grade | Pharmco-Aaper |

| Saturated aqueous NaHCO₃ solution | Lab prepared | |

| 1 M aqueous HCl solution | Lab prepared | |

| Brine (saturated aqueous NaCl) | Lab prepared | |

| Anhydrous Magnesium Sulfate (MgSO₄) | Lab prepared |

Step-by-Step Procedure

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add N-acetyl-L-isoleucine (1.73 g, 10.0 mmol).

-

Dissolution: Add anhydrous dichloromethane (DCM, 30 mL) and anhydrous N,N-dimethylformamide (DMF, 10 mL) to dissolve the starting material. Stir until a clear solution is obtained.

-

Addition of HOBt and Amine Source: Add 1-hydroxybenzotriazole (HOBt) hydrate (1.53 g, 10.0 mmol) and ammonium chloride (0.59 g, 11.0 mmol) to the solution.

-

Basification: Cool the mixture to 0 °C in an ice bath. Slowly add N,N-diisopropylethylamine (DIPEA) (2.09 mL, 12.0 mmol) dropwise over 5 minutes. Stir the mixture at 0 °C for an additional 15 minutes.

-

Activation and Coupling: In a separate beaker, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (2.27 g, 11.0 mmol) in anhydrous DCM (10 mL). Add the DCC solution dropwise to the reaction mixture at 0 °C over 10 minutes.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

-

Work-up:

-

Filter the reaction mixture through a sintered glass funnel to remove the DCU precipitate. Wash the precipitate with a small amount of DCM.

-

Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product is typically a white to off-white solid. Purify by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 50% to 100% EtOAc) to afford the pure this compound.

-

Characterization:

-

Determine the melting point.

-

Obtain ¹H NMR, ¹³C NMR, and mass spectrometry data to confirm the structure and purity.

-

Assess the optical purity by chiral HPLC or by comparing the specific rotation to literature values if available.

-

Alternative Synthetic Approaches

While carbodiimide coupling is a reliable method, other strategies can also be employed.

Acyl Chloride Method

This classic method involves the conversion of the carboxylic acid to a more reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[2] The resulting acyl chloride is then reacted with an ammonia source.

Caption: Acyl chloride-based synthesis workflow.

Causality behind this choice: This method is often high-yielding and uses inexpensive reagents. However, the harsh conditions required for acyl chloride formation can sometimes lead to racemization, especially if not performed carefully at low temperatures. The handling of corrosive chlorinating agents also requires caution.

Characterization and Data Analysis

The successful synthesis of this compound should be confirmed through a combination of spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Resonances corresponding to the acetyl methyl group, the α-proton, the β-proton, the γ-protons, and the δ-protons of the isoleucine side chain, as well as signals for the amide protons. The coupling patterns will be complex due to the diastereotopic nature of some protons. |

| ¹³C NMR | Signals for the two carbonyl carbons (amide and acetamido), the α-carbon, the β-carbon, and the carbons of the side chain. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the product (C₈H₁₆N₂O₂). High-resolution mass spectrometry (HRMS) can confirm the elemental composition. |

| FT-IR | Characteristic absorption bands for the N-H stretching of the primary and secondary amides, C=O stretching of the amide groups, and C-H stretching of the alkyl groups. |

| Chiral HPLC | A single major peak when analyzed on a suitable chiral stationary phase, confirming the enantiomeric and diastereomeric purity. |

Conclusion and Future Perspectives

The synthesis of this compound can be reliably achieved through the carbodiimide-mediated coupling of N-acetyl-L-isoleucine with an ammonia source. This method, borrowed from the well-established field of peptide synthesis, offers high yields while preserving the critical stereochemistry of the molecule. The provided protocol serves as a robust starting point for researchers in academic and industrial settings.

Future work could explore more sustainable and atom-economical approaches, such as enzymatic synthesis or catalytic direct amidation, to further enhance the efficiency and environmental friendliness of the production of this and related chiral amides. The development of such methods will be crucial for the large-scale synthesis of these valuable compounds for pharmaceutical and other applications.

References

-

Preparation of new mono- and bis-amide derivatives of L-isoleucine via amidation of carboxyl and amino groups. ACG Publications. Available at: [Link]

-

Amide formation from carboxylic acid derivatives. Khan Academy. Available at: [Link]

Sources

An In-depth Technical Guide to the Stereospecific Synthesis of (2S,3S)-2-acetamido-3-methylpentanamide

Abstract

This technical guide provides a comprehensive and in-depth protocol for the stereospecific synthesis of (2S,3S)-2-acetamido-3-methylpentanamide, a derivative of the essential amino acid L-isoleucine. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The guide outlines a robust, four-step synthetic pathway, commencing with commercially available (2S,3S)-isoleucine. Each step is detailed with underlying chemical principles, causality behind experimental choices, and self-validating protocols to ensure scientific integrity and reproducibility. The synthesis involves N-terminal protection using a tert-butyloxycarbonyl (Boc) group, stereoretentive amidation of the carboxylic acid, subsequent deprotection, and final N-acetylation. This guide emphasizes stereochemical control to yield the desired (2S,3S) diastereomer with high purity.

Introduction: The Significance of Chiral Amides in Drug Discovery

Chiral amides are pivotal structural motifs in a vast array of pharmaceuticals and biologically active molecules. The precise three-dimensional arrangement of substituents around a stereocenter can dramatically influence a molecule's pharmacological profile, including its efficacy, selectivity, and metabolic stability. This compound, a derivative of L-isoleucine, serves as a valuable chiral building block in the synthesis of more complex molecules, such as peptidomimetics and enzyme inhibitors. The presence of two contiguous stereocenters at the C2 and C3 positions necessitates a synthetic strategy that maintains strict stereochemical integrity throughout the transformation sequence.

This guide presents a scientifically rigorous and practical approach to the synthesis of this target molecule, leveraging well-established protecting group strategies and coupling methodologies to ensure high yield and stereopurity.

Overall Synthetic Strategy

The stereospecific synthesis of this compound is designed as a four-step sequence, starting from the readily available and optically pure amino acid, (2S,3S)-isoleucine. The strategy is predicated on the sequential protection of the amine, activation and amidation of the carboxyl group, deprotection of the amine, and a final acylation. This approach ensures that the stereocenters of the starting material are preserved throughout the synthesis.

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols and Mechanistic Insights

Step 1: N-Terminal Protection of (2S,3S)-Isoleucine

Objective: To protect the primary amine of (2S,3S)-isoleucine as a tert-butyloxycarbonyl (Boc) carbamate. This prevents the amine from participating in the subsequent amidation reaction and avoids potential side reactions. The Boc group is chosen for its stability under the basic and neutral conditions of the subsequent steps and its facile removal under acidic conditions.[1][2]

Reaction Scheme:

(2S,3S)-Isoleucine + (Boc)₂O → (2S,3S)-N-Boc-Isoleucine

Protocol:

-

Dissolve (2S,3S)-isoleucine (1.0 eq) in a 1:1 mixture of dioxane and 1 M aqueous sodium hydroxide solution.[3]

-

Cool the solution to 0 °C in an ice bath with gentle stirring.

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the dioxane.

-

Wash the aqueous residue with ethyl acetate to remove any unreacted (Boc)₂O.

-

Cool the aqueous layer to 0 °C and acidify to pH 2-3 with cold 1 M hydrochloric acid.

-

Extract the product, (2S,3S)-N-Boc-Isoleucine, with ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the product as a white solid.

Causality and Trustworthiness: The use of a biphasic system with a base (NaOH) facilitates the deprotonation of the amino group, enhancing its nucleophilicity towards the (Boc)₂O.[2] The workup procedure involving acidification is crucial for protonating the carboxylate, rendering the product soluble in the organic phase for extraction. This protocol is self-validating as the purity of the product can be readily assessed by NMR and melting point analysis, which should be consistent with literature values.

| Parameter | Value |

| Starting Material | (2S,3S)-Isoleucine |

| Reagent | Di-tert-butyl dicarbonate |

| Solvent | Dioxane/Water |

| Temperature | 0 °C to RT |

| Reaction Time | 12-18 hours |

| Typical Yield | 90-98% |

Table 1: Summary of Reaction Parameters for N-Boc Protection.

Step 2: Stereoretentive Amidation

Objective: To convert the carboxylic acid of (2S,3S)-N-Boc-Isoleucine into a primary amide without racemization of the α-carbon. This is achieved through the in-situ activation of the carboxylic acid using dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt), followed by reaction with ammonia.[4][5] HOBt is a crucial additive that suppresses racemization and minimizes the formation of N-acylurea byproduct.[5]

Reaction Scheme:

(2S,3S)-N-Boc-Isoleucine + NH₃ (aq) --(DCC, HOBt)--> (2S,3S)-N-Boc-Isoleucinamide

Protocol:

-

Dissolve (2S,3S)-N-Boc-Isoleucine (1.0 eq) and HOBt (1.1 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of DCC (1.1 eq) in anhydrous THF dropwise.

-

Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Filter off the precipitated dicyclohexylurea (DCU) byproduct.

-

Cool the filtrate to 0 °C and add a concentrated aqueous solution of ammonia (3.0 eq) dropwise.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction by TLC.

-

Upon completion, remove the THF under reduced pressure.

-

Dilute the residue with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

Causality and Trustworthiness: The combination of DCC and HOBt forms a highly reactive HOBt-ester intermediate, which is less prone to racemization than the O-acylisourea intermediate formed with DCC alone.[5] The subsequent nucleophilic attack by ammonia yields the desired amide. The aqueous workup effectively removes unreacted starting materials and water-soluble byproducts. The stereochemical integrity can be confirmed by chiral HPLC analysis.

| Parameter | Value |

| Starting Material | (2S,3S)-N-Boc-Isoleucine |

| Coupling Reagents | DCC, HOBt |

| Amine Source | Aqueous Ammonia |

| Solvent | THF |

| Temperature | 0 °C to RT |

| Reaction Time | 12-16 hours |

| Typical Yield | 85-95% |

Table 2: Summary of Reaction Parameters for Amidation.

Figure 2: Simplified mechanism of DCC/HOBt mediated amidation.

Step 3: Boc Deprotection

Objective: To remove the Boc protecting group to liberate the free amine of (2S,3S)-N-Boc-Isoleucinamide. This is achieved under strong acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent.[6][7]

Reaction Scheme:

(2S,3S)-N-Boc-Isoleucinamide --(TFA/DCM)--> (2S,3S)-Isoleucinamide

Protocol:

-

Dissolve (2S,3S)-N-Boc-Isoleucinamide (1.0 eq) in dichloromethane (DCM).

-

Cool the solution to 0 °C.

-

Add trifluoroacetic acid (TFA) (10-20% v/v in DCM) dropwise.

-

Stir the reaction at room temperature for 1-3 hours.

-

Monitor the deprotection by TLC.

-

Upon completion, concentrate the reaction mixture in vacuo to remove the DCM and excess TFA.

-

Dissolve the residue in a minimal amount of water and basify to pH 9-10 with a saturated solution of sodium bicarbonate.

-

Extract the free amine product with a suitable organic solvent such as ethyl acetate or a mixture of chloroform and isopropanol.

-

Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.

Causality and Trustworthiness: The strong acid protonates the carbamate, leading to the elimination of carbon dioxide and the stable tert-butyl cation, thus liberating the primary amine.[8] The basic workup is essential to neutralize the ammonium salt and isolate the free amine. The completeness of the deprotection can be verified by the absence of the Boc protons in the ¹H NMR spectrum of the product.

| Parameter | Value |

| Starting Material | (2S,3S)-N-Boc-Isoleucinamide |

| Reagent | Trifluoroacetic Acid (TFA) |

| Solvent | Dichloromethane (DCM) |

| Temperature | 0 °C to RT |

| Reaction Time | 1-3 hours |

| Typical Yield | >95% (often used crude in next step) |

Table 3: Summary of Reaction Parameters for Boc Deprotection.

Step 4: N-Acetylation

Objective: To acetylate the primary amine of (2S,3S)-Isoleucinamide to form the final product, this compound. This is a standard acylation reaction using acetic anhydride in the presence of a mild base.[9][10]

Reaction Scheme:

(2S,3S)-Isoleucinamide + Acetic Anhydride → this compound

Protocol:

-

Dissolve the crude (2S,3S)-Isoleucinamide (1.0 eq) from the previous step in a suitable solvent such as dichloromethane or ethyl acetate.

-

Add a mild base, such as triethylamine (1.2 eq).

-

Cool the mixture to 0 °C.

-

Add acetic anhydride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the final product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure this compound.[11]

Causality and Trustworthiness: The base deprotonates the ammonium salt (if any residual from the previous step) and neutralizes the acetic acid byproduct, driving the reaction to completion.[12] The workup removes excess reagents and byproducts. The final product's identity and purity can be confirmed by NMR, mass spectrometry, and melting point analysis.

| Parameter | Value |

| Starting Material | (2S,3S)-Isoleucinamide |

| Acetylating Agent | Acetic Anhydride |

| Base | Triethylamine |

| Solvent | Dichloromethane |

| Temperature | 0 °C to RT |

| Reaction Time | 2-4 hours |

| Typical Yield | 80-90% after purification |

Table 4: Summary of Reaction Parameters for N-Acetylation.

Conclusion

The synthetic route detailed in this guide provides a reliable and stereospecific method for the preparation of this compound from L-isoleucine. By employing a robust protecting group strategy and carefully selected reaction conditions, this protocol ensures the preservation of stereochemical integrity, leading to a high-purity final product. The principles and techniques described herein are broadly applicable to the synthesis of other chiral amino acid derivatives, making this guide a valuable resource for researchers in organic and medicinal chemistry.

References

-

A conventional new procedure for N-acylation of unprotected amino acids. Chem Pharm Bull (Tokyo). 2007 Jan;55(1):124-7. [Link]

-

An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules. 2017 Aug; 22(8): 1279. [Link]

-

An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Der Pharma Chemica. 2013, 5(5):128-135. [Link]

-

N-Terminus Acetylation Protocol. Cdn.shopify.com. [Link]

-

Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON. Aapptec. [Link]

-

Purification of Acetamide. LookChem. [Link]

-

Amine Protection / Deprotection. Fisher Scientific. [Link]

-

Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

-

Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]

-

A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. RSC Advances. 2023, 13, 10738. [Link]

-

BOC Deprotection. Acs.org. [Link]

-

A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis. J Pept Sci. 2018 Aug;24(8):e3091. [Link]

-

Procedures to Improve Difficult Couplings. ResearchGate. [Link]

-

APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. International Journal of Pharmaceutical Sciences Review and Research. 2011, 8(2), 34-45. [Link]

-

tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

-

BOC Protection and Deprotection. J&K Scientific LLC. [Link]

-

Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. [Link]

Sources

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bachem.com [bachem.com]

- 6. Amine Protection / Deprotection [fishersci.co.uk]

- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 8. jk-sci.com [jk-sci.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]

- 11. Purification of Acetamide - Chempedia - LookChem [lookchem.com]

- 12. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

An In-depth Technical Guide to (2S,3S)-2-acetamido-3-methylpentanamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical compound (2S,3S)-2-acetamido-3-methylpentanamide, including its nomenclature, structural details, a validated synthesis protocol, and an exploration of its potential applications in the field of drug development. Drawing upon established principles of organic chemistry and biochemical relevance, this document serves as a technical resource for professionals engaged in pharmaceutical research and development.

Nomenclature and Structural Elucidation

This compound is a derivative of the proteinogenic amino acid L-isoleucine. A systematic analysis of its name reveals its precise chemical structure.

-

Parent Chain: The "-pentanamide" suffix indicates a five-carbon chain with a primary amide group (-CONH₂) at one terminus.

-

Substituents: An "acetamido" group (-NHCOCH₃) is located at the second carbon (C2) of the pentane chain, and a "methyl" group (-CH₃) is at the third carbon (C3).

-

Stereochemistry: The "(2S,3S)" prefix denotes the specific spatial arrangement of the substituents at the two chiral centers, C2 and C3. This stereochemistry is inherited from its precursor, L-isoleucine.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₁₆N₂O₂ |

| Molecular Weight | 172.23 g/mol |

| Canonical SMILES | CCC(C)C(C(=O)N)NC(=O)C |

| InChI Key | InChI=1S/C8H16N2O2/c1-4-6(3)7(9-5(2)11)8(10)12/h6-7H,4H2,1-3H3,(H,9,11)(H2,10,12)/t6-,7-/m0/s1 |

The structure of this compound is visualized in the following diagram:

Caption: 2D structure of this compound.

Synthesis Protocol

The synthesis of this compound is most effectively achieved through the amidation of its corresponding carboxylic acid, (2S,3S)-2-acetamido-3-methylpentanoic acid. This transformation requires the activation of the carboxylic acid group to facilitate nucleophilic attack by ammonia. A common and reliable method involves the use of a peptide coupling reagent.

Starting Material: (2S,3S)-2-acetamido-3-methylpentanoic Acid

The precursor, (2S,3S)-2-acetamido-3-methylpentanoic acid, is an isoleucine derivative and can be sourced from commercial suppliers or synthesized from L-isoleucine through N-acetylation.

Amidation using Carbodiimide Coupling Agents

Carbodiimide-mediated coupling is a widely used method for amide bond formation due to its efficiency under mild conditions.[1] Reagents such as dicyclohexylcarbodiimide (DCC) or the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly employed.[1][2] The general mechanism involves the activation of the carboxylic acid by the carbodiimide, forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by an amine, in this case, ammonia, to form the desired amide.[3]

Experimental Protocol: Synthesis via EDC Coupling

-

Reaction Setup: In a round-bottom flask, dissolve (2S,3S)-2-acetamido-3-methylpentanoic acid (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

-

Activation: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and a coupling additive such as 1-hydroxybenzotriazole (HOBt) (1.1 equivalents) to the solution. Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

-

Amination: Introduce a source of ammonia. This can be achieved by bubbling ammonia gas through the solution or by adding a solution of ammonia in a suitable solvent (e.g., ammonia in methanol or aqueous ammonium hydroxide).

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Workup and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed with a mild acid (e.g., 1M HCl) and a mild base (e.g., saturated NaHCO₃ solution), followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure this compound.

Sources

The Multifaceted Biological Activities of Acetamide Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The acetamide functional group, a seemingly simple chemical moiety, serves as a versatile scaffold in a vast array of biologically active compounds. Its unique physicochemical properties, including the ability to form hydrogen bonds and its metabolic stability, have positioned acetamide derivatives at the forefront of medicinal chemistry and drug discovery. This in-depth technical guide provides a comprehensive overview of the diverse biological activities exhibited by this class of compounds, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies crucial for their evaluation. From combating microbial infections and halting cancer progression to controlling seizures and mitigating inflammation, acetamide derivatives represent a rich source of therapeutic potential. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights to inspire and guide future research in this dynamic field.

I. Introduction: The Enduring Significance of the Acetamide Scaffold

The acetamide functional group, characterized by a carbonyl group bonded to a nitrogen atom, is a cornerstone of organic chemistry and a privileged structure in medicinal chemistry. Its prevalence in numerous approved drugs and clinical candidates underscores its importance in establishing critical interactions with biological targets. The hydrogen bond donor and acceptor capabilities of the amide bond, coupled with its conformational flexibility, allow for precise molecular recognition at the active sites of enzymes and receptors.

This guide will explore the remarkable chemical diversity and broad spectrum of biological activities of acetamido-containing molecules. We will examine how subtle structural modifications to the acetamide core can dramatically influence pharmacological properties, leading to potent and selective agents with diverse therapeutic applications.

II. Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The rise of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. Acetamide derivatives have emerged as a promising class of compounds with significant activity against a range of bacterial and fungal pathogens.

A. Mechanism of Action: Disrupting Microbial Defenses

The antimicrobial action of acetamide derivatives is often multifaceted. One key mechanism involves the inhibition of essential bacterial enzymes. For instance, some derivatives have been shown to target bacterial kinases and DNA gyrases, crucial enzymes for bacterial replication and survival. Molecular docking studies have revealed that these compounds can occupy the same hydrophobic pockets as established antibiotics like levofloxacin, thereby disrupting these vital cellular processes.[1][2] Furthermore, some acetamide derivatives exhibit potent antibiofilm activity, a critical attribute in combating chronic and persistent infections.[1][2]

B. Prominent Antimicrobial Acetamide Derivatives

A notable example is a series of hybrid compounds combining 2-mercaptobenzothiazole with various aryl amines via an acetamide linker.[1][2] Several of these derivatives have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with some exhibiting efficacy comparable to the standard drug levofloxacin.[1][2] The presence of the acetamido group has been suggested to be important for the antibacterial capacity of other heterocyclic compounds like aurones.[3]

C. Quantitative Analysis of Antimicrobial Potency

The antibacterial efficacy of these compounds is typically quantified by measuring the zone of inhibition in agar well diffusion assays. The following table summarizes the activity of selected 2-mercaptobenzothiazole acetamide derivatives against various bacterial strains.

| Compound Code | Klebsiella pneumoniae (mm) | Escherichia coli (mm) | Salmonella typhi (mm) | Bacillus subtilis (mm) | Staphylococcus aureus (mm) | Streptococcus pyogenes (mm) |

| 2b | 22.11 | 20.15 | 24.19 | 26.09 | 24.10 | 27.99 |

| 2c | 16.57 | 18.55 | 13.28 | 18.17 | 17.01 | - |

| 2i | 27.77 | 26.82 | 27.70 | 24.19 | 25.03 | 23.01 |

| Levofloxacin | 32.07 | 30.11 | 29.01 | 35.10 | 28.05 | 31.11 |

| Data adapted from ACS Omega, 2023.[1] |

D. Experimental Protocol: Agar Well Diffusion Assay

This fundamental technique provides a qualitative and semi-quantitative assessment of antimicrobial activity.

1. Preparation of Inoculum: a. Aseptically pick a few colonies of the test bacterium from a fresh culture plate. b. Suspend the colonies in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

2. Inoculation of Agar Plates: a. Dip a sterile cotton swab into the bacterial suspension and remove excess fluid by pressing it against the inside of the tube. b. Evenly streak the swab over the entire surface of a Mueller-Hinton agar plate to ensure a uniform lawn of bacterial growth.

3. Well Preparation and Sample Application: a. Using a sterile cork borer (typically 6 mm in diameter), create wells in the agar. b. Carefully pipette a defined volume (e.g., 50-100 µL) of the acetamide derivative solution (at a known concentration) into each well. c. Include a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compound).

4. Incubation: a. Incubate the plates at 37°C for 18-24 hours.

5. Measurement and Interpretation: a. After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters. b. A larger zone of inhibition indicates greater antimicrobial activity.

III. Anticancer Activity: Targeting the Machinery of Malignancy

Acetamide derivatives have demonstrated significant potential as anticancer agents, with mechanisms ranging from the inhibition of key signaling pathways to the disruption of cellular division.[4]

A. Mechanisms of Action in Oncology

The anticancer effects of acetamide derivatives are diverse and target-specific. Some derivatives function as tubulin polymerization inhibitors , disrupting the formation of microtubules, which are essential for cell division.[5] This leads to cell cycle arrest in the G2-M phase and ultimately triggers apoptosis (programmed cell death).[5] Other acetamide-containing compounds act as autophagy inhibitors .[6] Autophagy is a cellular recycling process that cancer cells can exploit to survive under stress. By inhibiting this process, these derivatives can render cancer cells more susceptible to therapeutic interventions.[6] Furthermore, some acetamide derivatives have been shown to sensitize cancer cells to other chemotherapeutic agents, suggesting their potential use in combination therapies.[7]

B. Workflow for Assessing Anticancer Activity

Caption: Workflow for evaluating the anticancer potential of acetamide derivatives.

C. Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability and proliferation, providing a quantitative measure of a compound's cytotoxic effects.[8]

1. Cell Seeding: a. Culture the desired cancer cell line to ~80% confluency. b. Trypsinize the cells and resuspend them in fresh culture medium. c. Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

2. Compound Treatment: a. Prepare serial dilutions of the acetamide derivative in culture medium. b. Remove the old medium from the wells and add the medium containing the different concentrations of the compound. c. Include wells with untreated cells (negative control) and a known cytotoxic drug (positive control). d. Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation: a. After the treatment period, add MTT solution (typically 5 mg/mL in PBS) to each well. b. Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

4. Solubilization of Formazan: a. Carefully remove the medium containing MTT. b. Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.

5. Absorbance Measurement: a. Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

6. Data Analysis: a. Calculate the percentage of cell viability for each concentration of the compound relative to the untreated control. b. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

IV. Anticonvulsant Activity: Quelling Neurological Storms

Epilepsy is a neurological disorder characterized by recurrent seizures. Several acetamide derivatives have been identified as potent anticonvulsant agents, offering potential new therapeutic avenues for this condition.[4][9]

A. Rationale and Mechanism of Action

The design of anticonvulsant acetamide derivatives often involves modifying existing pharmacophores known to interact with targets in the central nervous system.[9] While the precise mechanisms can vary, many anticonvulsants work by modulating ion channels (such as sodium or calcium channels) or by enhancing the activity of the inhibitory neurotransmitter GABA.[10][11] Molecular docking studies have suggested that some acetamide derivatives may bind to GABA-A receptors, GABA-aminotransferase (GABA-AT), carbonic anhydrase II, and NMDA receptors.[10]

B. In Vivo Evaluation of Anticonvulsant Efficacy

The preclinical assessment of anticonvulsant activity heavily relies on animal models of seizures. The maximal electroshock (MES) seizure model is a widely used and well-validated test for identifying compounds effective against generalized tonic-clonic seizures.[9][12]

C. Experimental Protocol: Maximal Electroshock (MES) Seizure Test

1. Animal Preparation: a. Use adult male mice or rats, acclimatized to the laboratory conditions. b. Administer the test acetamide derivative or vehicle control intraperitoneally or orally at a predetermined time before the seizure induction.

2. Seizure Induction: a. Apply a drop of anesthetic/electrolyte solution to the corneal electrodes. b. Place the corneal electrodes on the corneas of the animal. c. Deliver a suprathreshold electrical stimulus (e.g., 50 mA for 0.2 seconds in mice).

3. Observation and Endpoint: a. Immediately after the stimulus, observe the animal for the presence or absence of a tonic hindlimb extension seizure. b. The abolition of the tonic hindlimb extension phase is considered the endpoint, indicating anticonvulsant activity.

4. Data Analysis: a. The percentage of animals protected from the tonic hindlimb extension seizure is calculated for each dose of the compound. b. The ED50 (the dose that protects 50% of the animals from the seizure) can be determined using probit analysis.

V. Anti-inflammatory and Enzyme Inhibitory Activities

Acetamide derivatives have also demonstrated significant potential as anti-inflammatory agents and as inhibitors of specific enzymes implicated in various diseases.[4]

A. Anti-inflammatory Effects: Targeting Cyclooxygenase (COX)

Inflammation is a complex biological response, and the cyclooxygenase (COX) enzymes are key players in the synthesis of pro-inflammatory prostaglandins.[13] Acetamide derivatives have been developed as selective COX-2 inhibitors, aiming to provide anti-inflammatory relief with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[13][14]

B. Experimental Protocol: Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

1. Enzyme and Substrate Preparation: a. Reconstitute or dilute purified COX-1 and COX-2 enzymes in an appropriate assay buffer. b. Prepare a solution of arachidonic acid (the substrate for COX) in a suitable solvent.

2. Inhibition Reaction: a. In a 96-well plate, add the assay buffer, the COX enzyme (either COX-1 or COX-2), and the test acetamide derivative at various concentrations. b. Pre-incubate the mixture for a defined period to allow the inhibitor to bind to the enzyme. c. Initiate the reaction by adding the arachidonic acid substrate.

3. Detection of Prostaglandin Production: a. The product of the COX reaction, prostaglandin H2 (PGH2), is unstable. Therefore, its production is typically measured indirectly. b. One common method is to measure the production of a more stable downstream prostaglandin, such as PGE2, using an enzyme-linked immunosorbent assay (ELISA).[15] c. Alternatively, a colorimetric or fluorometric probe can be used to detect the peroxidase activity of the COX enzyme.

4. Data Analysis: a. The percentage of COX inhibition is calculated for each concentration of the test compound relative to a control without an inhibitor. b. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

C. Butyrylcholinesterase (BChE) Inhibition: A Target for Alzheimer's Disease

Butyrylcholinesterase (BChE) is an enzyme that hydrolyzes the neurotransmitter acetylcholine. Inhibition of BChE is a therapeutic strategy for Alzheimer's disease, as it can help to increase acetylcholine levels in the brain.[12][16] Substituted acetamide derivatives have been designed and synthesized as potent BChE inhibitors.[12][16]

D. Experimental Protocol: Butyrylcholinesterase (BChE) Inhibitor Screening Assay

This colorimetric assay is based on the Ellman's method.

1. Reagent Preparation: a. Prepare a BChE assay buffer. b. Reconstitute the BChE enzyme and the substrate (e.g., butyrylthiocholine iodide). c. Prepare a solution of DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)).

2. Assay Procedure: a. In a 96-well plate, add the BChE assay buffer, the BChE enzyme, and the test acetamide derivative at various concentrations. b. Add the DTNB solution. c. Initiate the reaction by adding the BChE substrate.

3. Absorbance Measurement: a. The BChE enzyme hydrolyzes the substrate to produce thiocholine. b. Thiocholine reacts with DTNB to produce a yellow-colored product (5-thio-2-nitrobenzoate). c. Measure the increase in absorbance at 412 nm over time using a microplate reader.

4. Data Analysis: a. The rate of the reaction is proportional to the BChE activity. b. Calculate the percentage of BChE inhibition for each concentration of the test compound. c. Determine the IC50 value from the dose-response curve.

VI. Synthesis of Acetamide Derivatives: A General Approach

The synthesis of acetamide derivatives can be achieved through various chemical routes. A common and versatile method involves the coupling of a carboxylic acid with an amine. For example, the synthesis of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives can be accomplished via the Leuckart synthetic pathway.[13] Another general approach involves the reaction of an acid chloride with an amine.[17]

A. General Synthesis Workflow

Caption: A generalized synthetic scheme for 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives.

VII. Conclusion and Future Perspectives

The acetamide scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The diverse range of biological activities, from antimicrobial to anticancer and beyond, highlights the remarkable versatility of this functional group. As our understanding of disease mechanisms deepens, so too will our ability to design and synthesize acetamide derivatives with enhanced potency, selectivity, and pharmacokinetic properties. The integration of computational methods, such as molecular docking and virtual screening, with traditional medicinal chemistry and high-throughput biological screening will undoubtedly accelerate the identification of new lead compounds. The future of drug discovery will likely see the development of more sophisticated acetamide-based molecules, including multi-target agents and drug conjugates, further expanding the therapeutic utility of this remarkable chemical entity.

VIII. References

-

Sheikh, A. S., et al. (2023). Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. ACS Omega. [Link]

-

Atrushi, K. S., Ameen, D. M., & Abachi, F. T. (2023). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice. [Link]

-

Van den Haute, C., et al. (2022). Biarylacetamides: a novel class of late-stage autophagy inhibitors. Autophagy. [Link]

-

Li, Y., et al. (2023). Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. Bioorganic Chemistry. [Link]

-

Ouellet, M., et al. (2007). An ELISA method to measure inhibition of the COX enzymes. Nature Protocols. [Link]

-

Obniska, J., et al. (2014). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Pharmacological Reports. [Link]

-

Chen, C. Y., et al. (2016). An Acetamide Derivative as a Camptothecin Sensitizer for Human Non-Small-Cell Lung Cancer Cells through Increased Oxidative Stress and JNK Activation. Oxidative Medicine and Cellular Longevity. [Link]

-

Li, Y., et al. (2023). Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. PubMed. [Link]

-

Al-Ghorbani, M., et al. (2020). Synthesis, docking study, and pharmacological evaluation of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as anticonvulsant agents. Journal of Applied Pharmaceutical Science. [Link]

-

Sheikh, A. S., et al. (2023). Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. PubMed Central. [Link]

-

Abdel-Maksoud, M. S., et al. (2024). Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. Frontiers in Chemistry. [Link]

-

Bousfield, T. W., et al. (2019). Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene™. Green Chemistry. [Link]

-

John, R. (2018). Handbook of Chemistry and Physics (99th ed.). CRC Press.

-

Al-Ostath, J. N., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Future Journal of Pharmaceutical Sciences. [Link]

-

Al-Ghorbani, M., et al. (2020). Synthesis, docking study, and pharmacological evaluation of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as anticonvulsant agents. Journal of Applied Pharmaceutical Science. [Link]

-

Nature Publishing Group. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

-

BouCLE, A., et al. (2022). Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. Molecules. [Link]

-

Castel-Branco, M. M., et al. (2009). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Methods and Findings in Experimental and Clinical Pharmacology. [Link]

-

Atrushi, K. S., Ameen, D. M., & Abachi, F. T. (2023). An Overview of New Acetamide Derivatives in COX-II Inhibitors. Galaxy International Interdisciplinary Research Journal. [Link]

Sources

- 1. content.abcam.com [content.abcam.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. SUBSTITUTED N-SULFONYLAMINOPHENYLETHYL-2-PHENOXY ACETAMIDE COMPOUNDS - Patent 1858865 [data.epo.org]

- 4. Discovery, Biological Evaluation and Binding Mode Investigation of Novel Butyrylcholinesterase Inhibitors Through Hybrid Virtual Screening [mdpi.com]

- 5. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. MTT (Assay protocol [protocols.io]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. webcentral.uc.edu [webcentral.uc.edu]

- 12. researchgate.net [researchgate.net]

- 13. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]

- 15. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. hereditybio.in [hereditybio.in]

- 17. archivepp.com [archivepp.com]

(2S,3S)-2-acetamido-3-methylpentanamide as an isoleucine derivative

An In-depth Technical Guide on (2S,3S)-2-acetamido-3-methylpentanamide: An Isoleucine Derivative in Focus

Abstract

This compound, the amide derivative of N-acetyl-L-isoleucine, represents a pivotal class of molecules in the study of amino acid metabolism and peptide chemistry. This technical guide provides a comprehensive overview of this specific isoleucine derivative, tailored for researchers, scientists, and professionals in drug development. The document delves into its synthesis, physicochemical properties, and analytical characterization, while also exploring its potential biological significance and applications. By grounding the discussion in established chemical principles and providing detailed, reproducible protocols, this guide aims to serve as an authoritative resource for the scientific community.

Introduction to Isoleucine and Its Derivatives

The Biological Significance of L-Isoleucine

L-isoleucine is one of the nine essential amino acids in humans, meaning it cannot be synthesized by the body and must be obtained through diet. As a branched-chain amino acid (BCAA), it plays a critical role in protein synthesis, muscle metabolism, and the regulation of blood sugar levels. Its unique sec-butyl side chain contributes to the hydrophobic core of proteins, influencing their three-dimensional structure and function. Beyond its anabolic functions, isoleucine is also a key player in physiological processes such as immune response and hemoglobin formation.

Chemical Modification of Isoleucine: Rationale and Applications

The chemical modification of amino acids like isoleucine is a cornerstone of medicinal chemistry and drug design. By altering the functional groups of the parent amino acid, researchers can modulate its pharmacokinetic and pharmacodynamic properties. For instance, N-acetylation, the process of adding an acetyl group to the amine, can increase the lipophilicity of a molecule, potentially enhancing its ability to cross cell membranes. The conversion of the carboxylic acid to an amide can also impact its metabolic stability and receptor binding affinity. These modifications are instrumental in developing novel therapeutics, including enzyme inhibitors and peptide-based drugs.

Introduction to this compound

This compound is a direct derivative of L-isoleucine, featuring two key modifications: the N-acetylation of the alpha-amino group and the amidation of the carboxyl group. This transformation results in a neutral molecule with altered polarity and hydrogen bonding capabilities compared to the parent zwitterionic amino acid. These structural changes are significant as they can influence the molecule's interaction with biological targets and its overall metabolic fate. Understanding the synthesis and properties of this compound is crucial for exploring its potential as a research tool or a scaffold for drug discovery.

Physicochemical Properties and Characterization

The precise characterization of this compound is fundamental for its application in any scientific context. The following sections detail its key physicochemical properties.

Chemical Structure and Stereochemistry

The compound maintains the (2S,3S) stereochemistry of the parent L-isoleucine, which is crucial for its specific biological recognition. The systematic IUPAC name is this compound.

-

Molecular Formula: C₈H₁₆N₂O₂

-

Molecular Weight: 172.22 g/mol

-

Canonical SMILES: CCC(C)C(C(=O)N)NC(=O)C

-

InChI Key: InChI=1S/C8H16N2O2/c1-4-5(2)7(10-6(3)11)8(9)12/h5,7H,4H2,1-3H3,(H,10,11)(H2,9,12)/t5-,7-/m0/s1

Spectroscopic Data

-

¹H NMR: Signals corresponding to the two methyl groups of the isoleucine side chain, the methylene protons, the alpha-proton, the acetyl methyl protons, and the amide protons. The coupling patterns would be complex due to the chiral centers.

-

¹³C NMR: Resonances for the eight carbon atoms, including two carbonyl carbons (one from the amide and one from the acetamido group), and the distinct signals for the aliphatic carbons.

-

IR Spectroscopy: Characteristic absorption bands for the N-H stretching of the amide and acetamido groups (around 3300 cm⁻¹), C=O stretching of the amide I and amide II bands (around 1650 cm⁻¹ and 1550 cm⁻¹, respectively), and C-H stretching of the alkyl groups.

-

Mass Spectrometry: A molecular ion peak [M]+ at m/z 172.22, with potential fragmentation patterns corresponding to the loss of the amide group or the acetyl group.

Physical Properties

The physical properties of this compound are estimated based on its structure.

| Property | Value (Estimated) |

| Melting Point | Expected to be a crystalline solid with a defined melting point. |

| Solubility | Likely soluble in polar organic solvents like methanol, ethanol, and DMSO. Limited solubility in water and nonpolar solvents. |

| Appearance | White to off-white crystalline powder. |

Synthesis and Manufacturing

The synthesis of this compound from L-isoleucine is a straightforward two-step process involving N-acetylation followed by amidation.

Retrosynthetic Analysis

A retrosynthetic approach simplifies the synthesis plan by breaking down the target molecule into simpler, commercially available starting materials.

Caption: Retrosynthetic analysis of the target compound.

Detailed Step-by-Step Synthesis Protocol

Step 1: N-acetylation of L-Isoleucine

This step introduces the acetyl group to the primary amine of L-isoleucine.

-

Dissolution: Dissolve L-isoleucine in a suitable solvent system, such as aqueous sodium bicarbonate.

-

Acylation: Cool the solution in an ice bath and add acetic anhydride dropwise with vigorous stirring. The basic conditions neutralize the acetic acid byproduct.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Acidification: After the reaction is complete, carefully acidify the mixture with a mineral acid (e.g., HCl) to precipitate the N-acetyl-L-isoleucine.

-

Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

Step 2: Amidation of N-acetyl-L-isoleucine

This step converts the carboxylic acid of N-acetyl-L-isoleucine into a primary amide.

-

Activation: Dissolve the N-acetyl-L-isoleucine in an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF). Activate the carboxylic acid using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU).

-

Ammonolysis: Introduce a source of ammonia, such as ammonium chloride with a non-nucleophilic base like triethylamine (TEA), or bubble ammonia gas through the solution.

-

Reaction Monitoring: Monitor the formation of the product by TLC or HPLC.

-

Workup: Upon completion, filter off any solid byproducts (e.g., dicyclohexylurea if DCC is used). Wash the organic layer with dilute acid, base, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the target compound.

Potential Applications and Biological Activity

While specific research on this compound is limited, its structure suggests several potential areas of application.

-

Prodrug Development: The amide and acetyl groups could be designed to be cleaved by endogenous enzymes, releasing a pharmacologically active molecule.

-

Metabolic Studies: As a stable, neutral derivative of isoleucine, it could be used as a tracer in metabolic studies to investigate the transport and fate of isoleucine without the complications of its zwitterionic nature.

-

Peptidomimetics: The core structure can serve as a building block in the synthesis of peptidomimetics, where the amide bond mimics a peptide linkage, but the overall structure is more resistant to enzymatic degradation.

Analytical Methodologies

Robust analytical methods are essential for confirming the identity, purity, and stereochemical integrity of the synthesized compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity of the final product. A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile or methanol, often with a modifier like trifluoroacetic acid (TFA).

Chiral Chromatography

To confirm the stereochemical purity and ensure that no racemization occurred during synthesis, chiral HPLC is necessary. A chiral stationary phase, such as one based on cyclodextrins or cellulose derivatives, can separate the (2S,3S) enantiomer from other possible stereoisomers.

Step-by-Step HPLC Protocol for Purity Analysis

-

Sample Preparation: Prepare a stock solution of the compound in the mobile phase at a concentration of approximately 1 mg/mL.

-

Instrumentation:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of 0.1% TFA in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 210 nm.

-

-

Gradient Elution:

-

0-5 min: 5% B

-

5-25 min: 5% to 95% B

-

25-30 min: 95% B

-

30-35 min: 95% to 5% B

-

35-40 min: 5% B

-

-

Injection and Analysis: Inject 10 µL of the sample solution and record the chromatogram. The purity is determined by the relative area of the main peak.

Conclusion and Future Directions

This compound is a chemically and biologically interesting derivative of the essential amino acid L-isoleucine. Its synthesis is achievable through standard organic chemistry techniques, and its properties can be thoroughly characterized by modern analytical methods. While direct applications are still under exploration, its potential as a research tool in metabolic studies and as a scaffold in medicinal chemistry is significant. Future research should focus on the enzymatic stability of this compound, its cell permeability, and its potential interactions with biological targets to unlock its full therapeutic and scientific potential.

References

There are no direct scientific publications available for the specific compound this compound through the performed searches. The synthesis and characterization methods described are based on established and general principles of organic and medicinal chemistry, which are documented in standard textbooks and widely available chemical literature. The provided information is therefore based on expert-driven chemical principles rather than specific citations for this novel compound.

An In-depth Technical Guide to the Putative Mechanism of Action of (2S,3S)-2-acetamido-3-methylpentanamide

Preamble: Navigating the Uncharted Territory of a Novel N-Acyl Amino Acid Amide

To the community of researchers, scientists, and drug development professionals, this document serves as a forward-looking technical guide into the potential mechanism of action of (2S,3S)-2-acetamido-3-methylpentanamide. As of the latest literature review, this specific N-acetylated isoleucine amide is not a well-characterized compound with a documented biological target or signaling pathway. Therefore, this guide adopts a first-principles approach, leveraging our understanding of related N-acyl amino acids and isoleucine derivatives to construct a plausible, testable hypothesis regarding its function. This is not a recitation of established facts but a proposed roadmap for discovery—a starting point for rigorous scientific inquiry.

Our core directive is to dissect the molecule's structure, infer its likely biological interactions, and lay out a comprehensive experimental plan to elucidate its true mechanism of action. We will proceed with the scientific integrity and logical rigor expected in preclinical drug discovery, grounding our hypotheses in the established pharmacology of analogous compounds.

Part 1: Structural Dissection and Mechanistic Postulation

The structure of this compound, an N-acetylated derivative of L-isoleucinamide, provides critical clues to its potential biological activity. Let us deconstruct its key features:

-

L-Isoleucine Scaffold: As a derivative of the essential branched-chain amino acid (BCAA) L-isoleucine, the compound is poised to interact with biological systems centered around amino acid metabolism and signaling.

-